![molecular formula C13H15BrN2O2 B2502857 Tert-butyl 5-amino-3-bromo-1H-indole-1-carboxylate CAS No. 1260824-88-1](/img/structure/B2502857.png)
Tert-butyl 5-amino-3-bromo-1H-indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-amino-3-bromo-1H-indole-1-carboxylate is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl and bromo-functionalized indole derivatives, which are relevant to the this compound structure. These compounds are of interest due to their potential applications in pharmaceuticals and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of tert-butyl and bromo-functionalized indole derivatives is a topic of interest in several papers. For instance, the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, an important intermediate in biologically active compounds, was achieved through a multi-step process starting from commercially available precursors . Similarly, the synthesis of new tert-butyl- and bromo-functionalized [1,2,4]triazino[5,6-b]indoles and indolo[2,3-b]quinoxalines was accomplished through condensation reactions . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of tert-butyl and bromo-functionalized indole derivatives has been characterized using various techniques such as NMR, MS, FT-IR, and X-ray diffraction . For example, the crystal structure of tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate was determined to be orthorhombic with specific unit cell parameters, and the compound exhibited intermolecular hydrogen bonding . These studies provide insights into the molecular geometry, electronic structure, and intermolecular interactions that could be relevant to this compound.
Chemical Reactions Analysis
The papers discuss various chemical reactions involving tert-butyl and bromo-functionalized indole derivatives. For instance, the bromination reaction of 5-tert-butylisatin followed by alkylation was used to prepare substrates for further synthesis . Additionally, the reactivity of these compounds towards nucleophiles and their ability to form hydrogen bonds are highlighted . These reactions are crucial for understanding the chemical behavior of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl and bromo-functionalized indole derivatives have been explored through experimental and computational methods. DFT studies have been used to optimize molecular structures and predict properties such as molecular electrostatic potential and frontier molecular orbitals . Thermal analysis and crystallographic studies provide additional data on the stability and solid-state properties of these compounds . These analyses are essential for understanding the properties of this compound and its potential applications.
Scientific Research Applications
Synthesis of Annulated Gamma-Carbolines and Heteropolycycles :
- The compound has been used in the synthesis of gamma-carboline derivatives, demonstrating its utility in creating complex molecular structures (Zhang & Larock, 2003).
Preparation in Diels‐Alder Reactions :
- It serves as an intermediate in the preparation of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamides, highlighting its versatility in organic synthesis (Bobko, Kaura, Evans & Su, 2012).
Role in Structural Confirmation of Potent Antagonists :
- The compound is instrumental in the synthesis and structural confirmation of potent antagonists, particularly in pharmaceutical research (Isherwood et al., 2012).
X-Ray Structure, Hirshfeld Analysis, and DFT Studies :
- X-ray structural analysis and density functional theory (DFT) studies involving the compound have been conducted, indicating its importance in the field of molecular structure analysis (Boraei, Soliman, Haukka & Barakat, 2021).
Facile Synthesis in Marine Alkaloid Analogues :
- It has been used in the facile synthesis of deaza-analogues of marine alkaloids, demonstrating its application in marine biochemistry and pharmacology (Carbone et al., 2013).
Synthesis of tert-Butyl Esters in Heterocyclic Carboxylic Acids :
- The compound plays a role in the synthesis of tert-butyl esters of indole-5-carboxylic acid, illustrating its significance in heterocyclic chemistry (Fritsche, Deguara & Lehr, 2006).
Synthesis of Spirocyclic Indoline Lactone :
- Its use in the synthesis of spirocyclic indoline lactone underscores its application in creating complex lactone structures (Hodges, Wang & Riley, 2004).
Synthesis of Tert-Butyl and Bromo-functionalized Compounds :
- The compound is used in the synthesis of new tert-butyl- and bromo-functionalized triazino indoles, highlighting its role in the development of functionalized compounds (Li, Wang & Zhang, 2017).
Recyclization into Indole Derivatives :
- Its recyclization into indole derivatives shows its significance in organic transformation processes (Butin et al., 2008).
Syntheses Employing Tert-Butyl Sulfinamide :
- It is involved in syntheses where tert-butyl sulfinamide is used as an ammonia surrogate, demonstrating its use in innovative synthetic methodologies (Prakash et al., 2011).
Future Directions
The future research directions for Tert-butyl 5-amino-3-bromo-1H-indole-1-carboxylate and similar indole derivatives could involve further exploration of their synthesis methods, chemical reactivity, and potential therapeutic applications . The development of novel synthesis methods and the investigation of the biological activities of these compounds are areas of ongoing research interest .
Mechanism of Action
Target of Action
Tert-butyl 5-amino-3-bromo-1H-indole-1-carboxylate is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives . .
Mode of Action
The mode of action of indole derivatives can vary widely depending on the specific derivative and its targets
Biochemical Pathways
Indole derivatives have been shown to affect a variety of biochemical pathways due to their broad-spectrum biological activities . They have demonstrated antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Result of Action
Indole derivatives have been shown to have diverse biological activities , suggesting that this compound may also have a range of effects at the molecular and cellular levels.
properties
IUPAC Name |
tert-butyl 5-amino-3-bromoindole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)16-7-10(14)9-6-8(15)4-5-11(9)16/h4-7H,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCOQEWRAJHBFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.